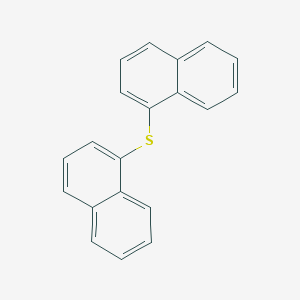

Di(1-naphthyl)sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Di(1-naphthyl)sulfide, also known as DNS, is an organic compound with the chemical formula (C10H7S)2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and ether. DNS is widely used in scientific research due to its unique properties and applications. In

Wissenschaftliche Forschungsanwendungen

Di(1-naphthyl)sulfide is widely used in scientific research as a reagent in organic synthesis. It is used as a sulfenylating agent in the synthesis of various organic compounds like sulfides, sulfoxides, and sulfones. Di(1-naphthyl)sulfide is also used as a fluorescent probe to detect thiols in biological samples. It has been used as a diagnostic tool for the detection of oxidative stress in cells and tissues. Di(1-naphthyl)sulfide is also used as a marker of lipid peroxidation in biological systems.

Wirkmechanismus

Di(1-naphthyl)sulfide reacts with thiols to form a sulfide bond. The reaction is catalyzed by enzymes like glutathione S-transferase. The formation of the sulfide bond leads to the formation of a yellow fluorescent product. The fluorescence intensity is proportional to the concentration of thiols in the sample.

Biochemische Und Physiologische Effekte

Di(1-naphthyl)sulfide has been shown to have antioxidant properties in vitro. It has been shown to scavenge free radicals and protect cells from oxidative stress. Di(1-naphthyl)sulfide has also been shown to inhibit the growth of cancer cells in vitro. It has been suggested that Di(1-naphthyl)sulfide may have potential as a chemotherapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

Di(1-naphthyl)sulfide is a versatile reagent that can be used in a wide range of experiments. It is relatively inexpensive and easy to synthesize. However, Di(1-naphthyl)sulfide has limitations in terms of its stability. It is sensitive to light and air, and its fluorescence intensity can be affected by pH and temperature.

Zukünftige Richtungen

There are several future directions for research on Di(1-naphthyl)sulfide. One area of research is the development of new fluorescent probes based on Di(1-naphthyl)sulfide. These probes could be used to detect other biomolecules like amino acids and peptides. Another area of research is the development of new chemotherapeutic agents based on Di(1-naphthyl)sulfide. It has been suggested that Di(1-naphthyl)sulfide derivatives may have potential as anticancer agents. Finally, research could focus on the optimization of the synthesis method for Di(1-naphthyl)sulfide to improve its stability and reproducibility.

Eigenschaften

CAS-Nummer |

607-53-4 |

|---|---|

Produktname |

Di(1-naphthyl)sulfide |

Molekularformel |

C20H14S |

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

1-naphthalen-1-ylsulfanylnaphthalene |

InChI |

InChI=1S/C20H14S/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |

InChI-Schlüssel |

QLAWAFBTLLCIIM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)

![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)